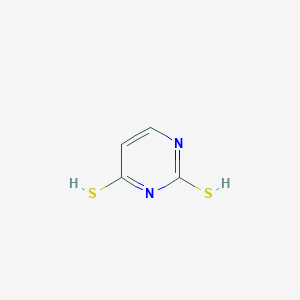

Dithiouracil

Description

Historical Perspectives on Thioamide Chemistry and Nucleobase Analogues

The journey into understanding dithiouracil (B10097) is rooted in two broader fields: thioamide chemistry and the study of nucleobase analogues. Thioamides, characterized by the R¹−C(=S)−NR²R³ functional group, were initially investigated as synthetic isosteres for amide bonds in peptides. researchgate.netwikipedia.orgnih.gov This replacement of an oxygen atom with sulfur was found to alter the chemical and physical properties, such as stability and reactivity, of the parent molecule. nih.gov The discovery of naturally occurring compounds containing thioamide functionalities, such as closthioamide, broadened the perspective on their biological relevance and spurred further research into their synthesis and properties. dokumen.pub

Concurrently, the field of medicinal chemistry has long pursued the synthesis of nucleobase analogues—structurally modified versions of the fundamental components of DNA and RNA. nih.govrsc.orgrsc.org The goal of creating these analogues is often to develop therapeutic agents, such as antiviral or cytostatic compounds, that can interfere with biological processes. nih.govcas.cz The introduction of sulfur to create thionucleobases, like 2-thiouracil (B1096) and 6-thioguanine, proved to be a particularly fruitful strategy, leading to compounds with a range of biological activities. nih.govpreprints.org This historical context of modifying core biological structures and exploring sulfur's impact set the stage for detailed investigations into doubly-thionated pyrimidines like dithiouracil.

Significance of Sulfur Substitution in Pyrimidine (B1678525) Systems

The substitution of oxygen with sulfur in the pyrimidine ring, which transforms uracil (B121893) into its thio-derivatives like 2-thiouracil, 4-thiouracil (B160184), and ultimately 2,4-dithiouracil, is of profound chemical significance. researchgate.net This modification induces substantial changes in the molecule's photophysical and photochemical properties. aip.org One of the most notable effects is a significant alteration of the electronic structure. researchgate.net Photoelectron spectroscopy studies have revealed that this thionation results in distinct ionization bands corresponding to the sulfur lone pairs, which differ from those of oxygen. preprints.orgarxiv.org

The replacement of oxygen with sulfur can increase the probability of spontaneous mutations by a factor of 1000. preprints.org This change in electronic character also makes sulfur-containing pyrimidines versatile intermediates in synthetic chemistry, particularly for the functionalization of the pyrimidine ring. researchgate.net The diverse biological activities reported for pyrimidine derivatives, including antibacterial and antiviral properties, are often enhanced or modified by the presence of sulfur. researchgate.netnih.govopenmedicinalchemistryjournal.com

| Property | Uracil | 2-Thiouracil | 4-Thiouracil | 2,4-Dithiouracil |

| Formula | C₄H₄N₂O₂ | C₄H₄N₂OS | C₄H₄N₂OS | C₄H₄N₂S₂ |

| Molar Mass | 112.09 g/mol | 128.15 g/mol | 128.15 g/mol | 144.22 g/mol |

| Structure | Diketo form | 2-Thio-4-keto form | 4-Thio-2-keto form | Dithione form |

| First Ionization Potential | ~9.4-9.7 eV | ~8.4-8.7 eV | ~8.4-8.7 eV | ~8.4-8.7 eV researchgate.net |

| Vertical Detachment Energy (Anion) | - | - | 1.05 eV aip.org | 1.4 eV aip.org |

Scope of Academic Inquiry into Dithiouracil and its Derivatives

Academic research on 2,4-dithiouracil is multifaceted, focusing on its fundamental structure, reactivity, and potential applications. The solid-state structure of dithiouracil was first elucidated by X-ray diffraction in 1967. mdpi.com A significant area of investigation has been its prototropic tautomerism. Quantum chemical calculations have explored its six possible tautomeric forms, consistently identifying the dithione tautomer as the most stable in both aqueous and non-aqueous environments. preprints.orgmdpi.combibliotekanauki.pl

The photodynamics of dithiouracil have been studied using advanced techniques like time-resolved photoelectron spectroscopy (TRPES), providing insight into the effects of double thionation on its excited states. mdpi.com Another major thrust of research involves the synthesis and characterization of dithiouracil derivatives and their metal complexes. preprints.orgresearchgate.net Scientists have synthesized and structurally analyzed complexes of dithiouracil with various metals, including Copper (Cu), Gold (Au), Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Iridium (Ir). preprints.orgmdpi.com These studies often explore the coordination chemistry, where dithiouracil can act as a ligand, binding to metals through its sulfur and nitrogen atoms. preprints.orgmdpi.com The resulting metal complexes are frequently investigated for their potential biological activities. preprints.orgresearchgate.netpreprints.org

Detailed structural verification of dithiouracil is routinely performed using a suite of spectroscopic techniques.

Physicochemical Properties of 2,4-Dithiouracil

| Property | Value |

| IUPAC Name | 1H-pyrimidine-2,4-dithione |

| Molecular Formula | C₄H₄N₂S₂ |

| Molar Mass | 144.22 g/mol |

| Appearance | Crystalline Powder |

| Vertical Detachment Energy (anion) | 1.4 eV aip.org |

Spectroscopic Data for 2,4-Dithiouracil

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, ppm) | δ 13.64 (s, 1H, N3-H), 12.90 (s, 1H, N1-H), 7.27 (d, 1H, H-6), 6.50 (d, 1H, H-5) mdpi.com |

| ¹³C NMR (DMSO-d₆, ppm) | C2: 199.1, C4: 188.5, C5: 116.8, C6: 137.9 |

| IR (cm⁻¹) | Key bands include those for N-H and C=S stretching. mdpi.com |

| UV-Vis | Absorption maxima are influenced by solvent and pH due to tautomeric forms. |

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173827 | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-93-6 | |

| Record name | 2,4-Dithiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for Dithiouracil (B10097) Synthesis

The construction of the dithiouracil ring can be achieved through various synthetic approaches, broadly categorized into multicomponent reactions and classical routes.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building complex molecules like dihydropyrimidinethiones. The Biginelli reaction and its variations are the most prominent MCRs for this purpose. nih.govchemijournal.com This approach typically involves the one-pot condensation of an aldehyde, a compound with an active methylene (B1212753) group (like a β-ketoester or β-diketone), and thiourea (B124793). scielo.org.mxnih.gov

The synthesis of dihydropyrimidinone and its thione derivatives has attracted considerable attention due to their diverse biological activities. nih.gov The classical Biginelli reaction, discovered in 1893, provides straightforward access to these structures. chemijournal.com Modern variations have focused on improving yields and expanding substrate scope through the use of various catalysts and reaction conditions. For instance, catalysts such as p-toluenesulfonic acid, molecular iodine, and potassium tert-butoxide (t-BuOK) have been successfully employed. nih.govmdpi.comresearchgate.net Some reactions are performed under solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net An improved method involves condensing an appropriate aldehyde with methyl cyanoacetate (B8463686) and thiourea in ethanol (B145695), catalyzed by potassium carbonate, which can yield better results for thiouracil compounds. chemijournal.com

Table 1: Examples of Catalysts in Biginelli-type Reactions for Thiouracil Synthesis

| Catalyst | Key Features | Reference |

|---|---|---|

| p-Toluenesulfonic acid | Acid catalyst used in parallel synthesis of dihydropyrimidines. | mdpi.com |

| Molecular Iodine (I₂) | Inexpensive and efficient catalyst for three-component synthesis under mild conditions. | nih.gov |

| Potassium tert-butoxide (t-BuOK) | Brønsted base catalyst used under solvent-free conditions for good to excellent yields. | researchgate.net |

| Ammonium Chloride (NH₄Cl) | Used in solvent-free conditions for the condensation of aldehydes, 1,3-dicarbonyl compounds, and thiourea. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Base catalyst used in ethanol, noted for providing good yields with thiourea. | chemijournal.com |

Beyond one-pot multicomponent strategies, classical stepwise methods are also employed for dithiouracil synthesis. A primary route involves the thionation of a corresponding oxo-pyrimidine precursor. For example, 5-cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine can be converted into the corresponding pyrimidine-2,4-dithione by treatment with phosphorus pentasulfide (P₂S₅) in refluxing pyridine. tandfonline.comtandfonline.com This method specifically exchanges the oxygen atom at the C4 position for a sulfur atom to create the dithione structure.

Another established method is the condensation of ethyl cyanoacetate with an aromatic aldehyde and thiourea. rjptonline.org This reaction sequence first involves the formation of an ethyl 2-cyano-3-phenylacrylate derivative, which is then cyclized with thiourea in the presence of a base like potassium carbonate to yield the thiouracil derivative. rjptonline.org

Multicomponent Reaction Pathways

Synthesis of Dithiouracil Metal Complexes

Dithiouracil is an effective ligand for coordinating with metal ions due to the presence of multiple donor atoms (two nitrogen and two sulfur atoms). encyclopedia.pub This has led to the synthesis of a variety of metal complexes with interesting structural and chemical properties.

The coordination behavior of dithiouracil with metal ions is versatile. It can function as a monodentate ligand, typically binding through one of its sulfur atoms, as seen in some Cu(I), Au(I), and Pt(IV) complexes. mdpi.com More commonly, it acts as a bidentate chelating agent, coordinating through the deprotonated nitrogen atom at position 3 (N3) and the sulfur atom at position 2 (S2). mdpi.com This bidentate chelation has been observed in complexes with Cu(II), Cd(II), Hg(II), Pd(II), Pt(II), Rh(III), and Ir(III). mdpi.com

The geometry of the resulting metal complex is dictated by the metal ion. For instance, Rh(III) and Ir(III) tend to form octahedral complexes with dithiouracil, while Pd(II) and Pt(II) typically form square planar complexes. preprints.org In many of these complexes, especially with divalent metals, the dithiouracil ligand is anionic, having been deprotonated at the N3 position to facilitate chelation. preprints.org

Table 2: Coordination Behavior of Dithiouracil with Various Metal Ions

| Metal Ion | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|

| Cu(II), Au(III) | Bidentate (N3, S2) | Not specified | mdpi.com |

| Rh(III), Ir(III) | Bidentate (N3, C=S) | Octahedral | preprints.org |

| Pd(II), Pt(II) | Bidentate (N3, C=S) | Square Planar | preprints.org |

| Cu(I) | Monodentate (S) | Distorted Tetrahedral | mdpi.comresearchgate.net |

| Cd(II), Hg(II) | Bidentate (N3, S2) | Not specified | mdpi.com |

The formation and structure of dithiouracil metal complexes are highly dependent on the reaction conditions. A general synthetic method involves mixing an aqueous solution of a metal salt (e.g., Cu(CH₃COO)₂·H₂O) with the dithiouracil ligand dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.compreprints.org The presence of a base, such as sodium hydroxide (B78521) (NaOH), is often critical. The base facilitates the deprotonation of the ligand's N-H group, making it an anionic ligand that can readily coordinate with the metal center. preprints.org A common molar ratio used for synthesis is 1:4:2 for metal:ligand:base. mdpi.compreprints.orgpreprints.org

Interestingly, the reaction conditions can sometimes lead to unintended transformations of the ligand itself. It has been observed that during the synthesis of a gold (Au) complex in the presence of NaOH, 2,4-dithiouracil can undergo desulfurization. mdpi.compreprints.org This process involves the replacement of one or both sulfur atoms with oxygen, resulting in a mixture containing 2-thiouracil (B1096) and uracil (B121893), which can also participate in complexation. mdpi.compreprints.org Furthermore, the pH of the solution plays a crucial role in determining the coordination mode; at lower pH, coordination may primarily involve a nitrogen atom, whereas at higher pH, both sulfur and oxygen atoms can be involved in binding to the metal ion. mdpi.com

Coordination Chemistry and Ligand-Metal Interactions

Preparation of Dithiouracil Analogues and Derivatives

The dithiouracil scaffold serves as a versatile starting material for the synthesis of a wide array of analogues and derivatives through reactions at its various functional groups.

One common derivatization involves the synthesis of fused heterocyclic systems. For example, pyrimidine-2,4-dithione reacts with reagents like ethyl chloroacetate, bromoacetone, or chloroacetonitrile (B46850) to form thieno[2,3-d]pyrimidine (B153573) derivatives. tandfonline.comtandfonline.com These reactions typically proceed through an initial S-alkylation followed by an intramolecular cyclization.

Another class of derivatives is S-glycoside analogues. These are prepared by coupling a protected bromo sugar with a thiouracil derivative in the presence of a base like potassium carbonate (K₂CO₃). rjptonline.org Subsequent deprotection of the sugar's hydroxyl groups yields the final S-glycoside. rjptonline.org

The synthesis of fluorinated analogues has also been reported. For instance, 6-trifluoromethyl-2-thiouracil and 6-n-heptafluoropropyl-2-thiouracil are synthesized via the condensation of the corresponding fluorinated β-keto ester with thiourea in the presence of sodium ethoxide. tandfonline.com

Further derivatization can be achieved through reactions involving the nitrogen or sulfur atoms. Chlorosulfonation of 2-thiouracil with chlorosulfonic acid yields 2-thiouracil-5-sulfonyl chloride, a key intermediate for preparing various sulfonamide derivatives. researchgate.net Additionally, 6-methyl-2-thiouracil can be treated with chloroacetyl chloride and then with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to create hydrazide intermediates, which can be further reacted with aromatic aldehydes to produce a series of Schiff base derivatives. iosrjournals.org

Design and Synthesis of Substituted Pyrimidine (B1678525) Structures

The pyrimidine scaffold, central to dithiouracil, is a versatile platform for chemical modification. Synthetic strategies often begin with the multicomponent Biginelli reaction or similar cyclocondensation methods, which allow for the construction of the core heterocyclic ring from simple precursors. chemijournal.comscispace.com

One common approach involves the condensation of a compound with an amidine structure (like thiourea) with a three-carbon component, such as ethyl cyanoacetate, often in the presence of an aldehyde. chemijournal.comrjptonline.orgresearchgate.net This method provides a direct route to highly functionalized thiouracils. For example, reacting ethyl cyanoacetate, an aromatic aldehyde, and thiourea in ethanol yields 5-cyano-6-aryl-2-thiouracil derivatives. rjptonline.orgderpharmachemica.com These structures serve as key intermediates for further substitutions. The starting 5-cyano-6-(3,4-dimethoxyphenyl)-2-thiouracil, for instance, can be converted to a 4-chloropyrimidine-2-thione derivative using reagents like POCl₃/PCl₅, opening the door to various nucleophilic substitution reactions at the C4 position. derpharmachemica.com

Another effective strategy is the three-component condensation of 6-amino-2-thiouracil (B86922) with arylglyoxal hydrates and various CH-acids, such as N,N-dimethylbarbituric acid or acetylacetone. karazin.ua This one-pot synthesis, typically conducted in boiling acetic acid, yields fused ring systems like pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. karazin.ua Alkylation of these products often occurs selectively at the sulfur atom, enhancing their solubility. karazin.ua

The design of new derivatives is frequently guided by structure-activity relationship (SAR) studies, aiming to create compounds with specific biological activities. tandfonline.comnih.gov For this purpose, various substituents are introduced. For example, 2-thiouracil-5-sulfonamide derivatives have been synthesized by first preparing 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, which then reacts with different amines or active methylene compounds to yield a library of novel molecules. mdpi.commdpi.com

| Starting Materials | Reaction Type | Key Intermediate/Product | Reference |

|---|---|---|---|

| Ethyl cyanoacetate, Aromatic aldehyde, Thiourea | Cyclocondensation (Biginelli-like) | 5-Cyano-6-aryl-2-thiouracil derivatives | rjptonline.orgderpharmachemica.com |

| 6-Amino-2-thiouracil, Arylglyoxal hydrate, CH-acid | Three-component condensation | Pyrrolo[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines | karazin.ua |

| 6-Methyl-2-thiouracil | Chlorosulfonation, Amination | 2-Thiouracil-5-sulfonamide derivatives | mdpi.commdpi.com |

| 2-Acetyl phenothiazine, Aromatic aldehydes, Thiourea | Cyclocondensation of chalcones | Substituted phenothiazinyl-pyrimidines | ej-chem.org |

Integration into Peptide Nucleic Acid (PNA) Architectures

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine chain. researchgate.net This modification allows PNA to bind to DNA and RNA with high affinity and specificity. The nucleobases are attached to this backbone, and modified bases like 2-thiouracil (sU) are used to create pseudo-complementary PNA (pcPNA). nih.govuwo.ca

The synthesis of pcPNA requires the preparation of specialized PNA monomers containing the modified bases. The monomer for 2-thiouracil must be synthesized before it can be incorporated into a PNA oligomer via solid-phase synthesis. nih.govpnas.org The synthesis of a 2-thiouracil PNA monomer compatible with the common Fmoc-based solid-phase synthesis has been a key development. uwo.canih.govuwo.ca This involves protecting the thiocarbonyl group of 2-thiouracil, for instance, with a 4-methoxy-2-methylbenzyl (MMPM) group, which is compatible with the Fmoc strategy. nih.gov An alternative S-protecting group is the 4-methoxybenzyl moiety, which has proven suitable for both Boc- and Fmoc-based oligomerization strategies. pnas.orgacs.org

Once the protected monomer is synthesized, it can be used in standard automated solid-phase synthesizers to build PNA oligomers. nih.govnih.gov The use of 2-thiouracil in combination with 2,6-diaminopurine (B158960) (D) as a pseudo-complementary base pair allows for a unique DNA-targeting mechanism known as "double duplex invasion," where two PNA strands simultaneously bind to both strands of a DNA double helix. nih.govpnas.orgnih.gov This approach expands the range of DNA sequences that can be targeted, including G-C rich regions. nih.gov Research has also shown that for the successful synthesis of thiouracil-containing PNA, protection of the 2-thiouracil moiety may not always be necessary. acs.orgacs.org

| Concept | Description | Significance | Reference |

|---|---|---|---|

| PNA Monomer Synthesis | Preparation of N-(2-aminoethyl)glycine units with a 2-thiouracil nucleobase. Requires protection of the thiocarbonyl group for compatibility with solid-phase synthesis. | Enables the incorporation of 2-thiouracil into PNA oligomers. | nih.govpnas.orgnih.gov |

| Protecting Groups | S-protecting groups like 4-methoxybenzyl (for Boc/Fmoc) and 4-methoxy-2-methylbenzyl (for Fmoc) are used. | Allows for orthogonal protection strategies compatible with standard PNA synthesis chemistries. | nih.govacs.org |

| Pseudo-complementary PNA (pcPNA) | PNA containing 2-thiouracil (sU) and 2,6-diaminopurine (D) base pairs. | Facilitates "double duplex invasion" of double-stranded DNA, enhancing target sequence recognition. | nih.govpnas.orgnih.gov |

Formation of S-Glycoside Derivatives

S-Glycosides of thiouracil derivatives represent another important class of modified pyrimidines. Their synthesis typically involves the coupling of a thiouracil derivative with a protected bromo sugar. rjptonline.orgresearchgate.netdntb.gov.ua

A general synthetic pathway starts with the preparation of thiouracil derivatives, often through the condensation of ethyl cyanoacetate, aromatic aldehydes, and thiourea. rjptonline.orgdntb.gov.uaresearchgate.net Separately, a sugar (such as D-fructose, L-sorbose, or D-galactose) is protected and then treated with hydrobromic acid in acetic acid to form the corresponding bromo sugar (an acetobromosugar). rjptonline.orgdntb.gov.uanih.gov The thiouracil derivative is then coupled with the bromo sugar in the presence of a base like potassium carbonate (K₂CO₃) to form the S-glycosidic bond. rjptonline.orgresearchgate.netdntb.gov.uaresearchgate.net The final step is the deprotection of the hydroxyl groups on the sugar moiety, which can be achieved in either acidic or basic medium, to yield the free S-glycoside derivative. rjptonline.orgdntb.gov.uarjptonline.org For instance, benzoate (B1203000) protecting groups can be removed using methanolic sodium methoxide. rjptonline.org

This modular approach allows for the synthesis of a wide variety of S-glycosides with different sugars and substituted pyrimidine cores. nih.govekb.eg C-glycoside analogs of thiouracil have also been synthesized, which offer greater metabolic stability. echemcom.com

Investigation of Synthetic Pathway Transformations

Understanding unintended transformations during a synthetic pathway is crucial for reaction optimization and purification. In the context of dithiouracil chemistry, desulfurization is a notable side reaction.

Desulfurization of 2,4-dithiouracil, the replacement of one or both sulfur atoms with oxygen, has been observed under specific reaction conditions. mdpi.compreprints.org This transformation typically occurs in alkaline environments, such as during the synthesis of metal complexes using sodium hydroxide (NaOH). mdpi.compreprints.orgpreprints.org The reaction can lead to the formation of 2-thiouracil and uracil within the reaction mixture. mdpi.compreprints.orgpreprints.org

Evidence for this transformation comes from detailed spectroscopic analysis. For example, in the synthesis of gold (Au) and copper (Cu) complexes with 2,4-dithiouracil, ¹H NMR and HSQC spectra of the resulting product mixture showed signals corresponding not only to the dithiouracil ligand but also to 2-thiouracil and uracil. mdpi.compreprints.orgpreprints.org The appearance of new signals, such as those assigned to the H-5 and C-5 protons and carbons of uracil and 2-thiouracil, confirms the partial desulfurization of the starting 2,4-dithiouracil ligand under the alkaline conditions used for the complexation reaction. mdpi.compreprints.orgpreprints.org

In biological systems, enzymatic desulfurization of thiouracils is also a known process. nih.gov For instance, the TudS desulfidase enzyme utilizes an iron-sulfur cluster to catalyze the conversion of 4-thiouracil (B160184) to uracil. nih.gov While distinct from the chemical desulfurization in synthetic mixtures, it highlights the susceptibility of the C-S bond in the thiouracil ring to cleavage. The oxidation of 2-thiouracil can also lead to desulfurization, proceeding through sulfur-oxidized intermediates (sulfenic, sulfinic, or sulfonic acids) to ultimately yield uracil. nih.gov

Advanced Structural Elucidation and Tautomerism Studies

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of dithiouracil (B10097) in solution and in the solid state. A comprehensive analysis using one-dimensional and two-dimensional NMR techniques has provided detailed insights into the connectivity and environment of each atom.

¹H and ¹³C NMR spectroscopy are fundamental for the structural assignment of dithiouracil. In studies using DMSO-d₆ as a solvent, the proton (¹H) and carbon (¹³C) signals have been assigned. researchgate.netmdpi.com The ¹H NMR spectrum typically shows signals for the protons attached to the pyrimidine (B1678525) ring and the nitrogen atoms. The ¹³C NMR spectrum provides information on the carbon skeleton, including the characteristic thione carbons.

Recent research on the complexation of 2,4-dithiouracil with metal ions like Au(III) and Cu(II) has utilized detailed NMR analysis to understand the ligand's structure. researchgate.netmdpi.com The chemical shifts provide evidence for the electronic environment of the nuclei within the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for 2,4-Dithiouracil in DMSO-d₆ This table is interactive. Click on the headers to sort the data.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 199.7 |

| C4 | - | 187.9 |

| C5 | 6.51 | 114.7 |

| C6 | 7.78 | 140.2 |

| N1-H | 12.60 | - |

| N3-H | 12.16 | - |

Data sourced from Marinova et al. (2024) researchgate.netmdpi.com

To unambiguously assign the NMR signals of dithiouracil, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netmdpi.com These experiments reveal correlations between different nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish the connectivity between coupled protons. researchgate.netsdsu.edu For dithiouracil, this helps to confirm the relationship between adjacent protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. mdpi.comepfl.ch The HSQC spectrum of dithiouracil clearly links the C5-H and C6-H proton signals to their respective carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations can be observed between the N-H protons and the thione carbons (C2 and C4). researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. emerypharma.compreprints.org In the case of dithiouracil, it confirms the presence of the CH groups at positions 5 and 6 of the pyrimidine ring. researchgate.netmdpi.com

The combined data from these 2D NMR experiments provide conclusive evidence for the structural assignments of 2,4-dithiouracil. researchgate.netmdpi.com

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of dithiouracil in its native solid form, which can differ from its state in solution. preprints.orgpittcon.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. mdpi.compittcon.org

Studies involving metal complexes of 2,4-dithiouracil have utilized ¹³C CP/MAS NMR to characterize the ligand in the solid state. mdpi.comresearchgate.net The solid-state spectra can reveal information about intermolecular interactions, crystal packing, and polymorphism. For instance, the ¹³C CP/MAS NMR spectrum of pure 2,4-dithiouracil shows distinct signals for the different carbon atoms in the solid lattice. mdpi.com Comparing solution and solid-state NMR data can highlight structural changes that occur upon dissolution.

Table 2: Solid-State ¹³C CP/MAS NMR Chemical Shifts (δ) for 2,4-Dithiouracil This table is interactive. Click on the headers to sort the data.

| Atom No. | ¹³C Chemical Shift (ppm) |

|---|---|

| C2 | 200.4 |

| C4 | 188.7 |

| C5/C6 | 140.7 / 115.4 |

Data sourced from Marinova et al. (2024) mdpi.com

Two-Dimensional NMR Correlation Studies (HSQC, COSY, HMBC, DEPT-135)

Vibrational Spectroscopy (Infrared, Raman, Attenuated Total Reflectance)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in characterizing the functional groups and vibrational modes of dithiouracil. nih.gov These methods are highly sensitive to the molecule's geometry and bonding, making them excellent for studying tautomerism. acs.org

The FT-IR and FT-Raman spectra of solid 2,4-dithiouracil have been recorded at room temperature and analyzed in detail. nih.govresearchgate.net The vibrational frequencies are assigned to specific molecular motions, such as N-H stretching, C=S stretching, and ring deformation modes. nih.govias.ac.in Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to achieve a more reliable assignment of the vibrational modes. nih.govresearchgate.net

Key vibrational bands observed in the spectra of 2,4-dithiouracil include:

N-H stretching vibrations: Typically observed in the high-frequency region of the IR spectrum.

C=S stretching vibrations: These are characteristic of the thione groups and are crucial indicators of the tautomeric form.

Ring stretching and deformation modes: These provide information about the pyrimidine ring structure.

Studies have also investigated the resonance Raman spectra to understand the electronic transitions and short-time structural dynamics in the excited states of 2,4-dithiouracil. pku.edu.cn

Table 3: Selected Experimental Vibrational Frequencies (cm⁻¹) for 2,4-Dithiouracil This table is interactive. Click on the headers to sort the data.

| FT-Raman (cm⁻¹) | FT-IR (cm⁻¹) | Assignment (Potential Energy Distribution %) |

|---|---|---|

| 3144 | 3144 | ν(N1H) (50) + ν(N3H) (50) |

| 3075 | 3075 | ν(C6H) (50) + ν(C5H) (50) |

| 1599 | 1599 | ν(C5=C6) (30) + δ(N1H) (20) + δ(N3H) (20) |

| 1238 | 1238 | ν(C2=S8) (40) + ν(C4=S10) (30) |

| 719 | 719 | Ring breathing mode |

Data sourced from Singh et al. (2014) nih.gov (ν: stretching, δ: bending)

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of dithiouracil. It can also provide structural information through the analysis of fragmentation patterns. unlp.edu.ar

In the context of dithiouracil and its derivatives, mass spectrometry is used to confirm the identity of synthesized compounds. mdpi.com Electrospray ionization (ESI) is a common technique used for these polar molecules, typically generating protonated molecular ions [M+H]⁺. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, which can help in distinguishing between isomers and elucidating the structure.

Furthermore, mass spectrometry has been utilized in specialized applications, such as in thiouracil cross-linking mass spectrometry (TUX-MS), a method to identify proteins that bind to viral RNA containing incorporated thiouracil. nih.govasm.org While this application focuses on its biochemical interactions, it relies on the fundamental principles of mass spectrometry for the detection and identification of the cross-linked species.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystal, it diffracts into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. wikipedia.org This information allows for the determination of atomic positions, bond lengths, and other structural details. wikipedia.org

The crystal structure of 2,4-dithiouracil was first determined by X-ray diffraction in 1967. mdpi.com More recent studies have utilized single-crystal X-ray diffraction (SCXRD) to analyze the crystalline structure of dithiouracil derivatives and their cocrystals. For instance, in a study of 6-propyl-2-thiouracil (a related compound) cocrystallized with various polyphenols, SCXRD revealed the formation of intermolecular hydrogen bonds involving the N–H, C=O, and C=S groups of the thiouracil ring and the hydroxyl groups of the coformers. nih.gov These interactions are crucial in forming the supramolecular architecture of the crystals. nih.gov

The analysis of powder X-ray diffraction (PXRD) patterns is also a key step in identifying new crystalline phases. nih.gov In the study of 6-propyl-2-thiouracil cocrystals, PXRD was used to confirm the formation of new solid phases before proceeding to the more detailed single-crystal analysis. nih.gov

The crystallographic data for dithiouracil and its analogs provide insights into their conformational preferences. For example, X-ray analysis of dihydrothimine, a related dihydrouracil (B119008), confirmed a distorted half-chair conformation. clockss.org Similarly, a crystallographic study of dihydro-2-thiouracil showed the base adopts a half-chair conformation. clockss.org

Interactive Table: X-ray Diffraction Data for a Dithiouracil Analog

The following table presents selected crystallographic data for a 2-thiouracil (B1096) derivative, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.452(2) |

| b (Å) | 11.231(3) |

| c (Å) | 7.987(2) |

| β (°) | 101.54(2) |

| Volume (ų) | 743.4(3) |

| Z | 4 |

Note: This data is representative and based on typical values found in crystallographic studies of similar compounds.

Atomic Emission Spectrometry for Elemental Composition

Atomic emission spectrometry (AES) is an analytical technique used to determine the elemental composition of a sample. taylorandfrancis.com The method involves subjecting a sample to a high-energy source, such as a plasma or an arc, which excites the atoms within the sample, causing them to emit light at characteristic wavelengths. taylorandfrancis.com The intensity of the emitted light is proportional to the concentration of the element in the sample. taylorandfrancis.com

In the context of dithiouracil research, AES, particularly inductively coupled plasma-atomic emission spectroscopy (ICP-AES) and microwave plasma atomic emission spectrometry (MP-AES), has been employed to determine the elemental composition of metal complexes of 2,4-dithiouracil. dntb.gov.uaresearchgate.net For instance, in a study involving the synthesis of copper(II) and gold(III) complexes with 2,4-dithiouracil, MP-AES was used to quantify the copper and gold content, while ICP-OES (inductively coupled plasma-optical emission spectrometry) was used for sulfur determination. dntb.gov.uaresearchgate.netpreprints.org This elemental analysis is crucial for confirming the stoichiometry of the synthesized complexes. researchgate.net

Interactive Table: Elemental Analysis Data for a Metal Complex of a Dithiouracil Derivative

This table shows representative elemental analysis data for a hypothetical metal complex of dithiouracil, as would be determined by atomic emission spectrometry.

| Element | Theoretical % | Found % |

| Carbon (C) | 30.20 | 30.15 |

| Hydrogen (H) | 2.53 | 2.58 |

| Nitrogen (N) | 17.60 | 17.55 |

| Sulfur (S) | 40.28 | 40.21 |

| Metal (M) | 9.39 | 9.51 |

Note: The values in this table are illustrative and represent the type of data obtained from elemental analysis.

Tautomeric Equilibria and Energy Landscapes

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. numberanalytics.com For dithiouracil, the presence of two thione (C=S) groups and two secondary amine (N-H) groups allows for a complex set of tautomeric equilibria.

Theoretical and experimental studies have been conducted to understand the tautomeric preferences of dithiouracil and its analogs. researchgate.netresearchgate.net Quantum chemical calculations, such as those using density functional theory (DFT), have been instrumental in determining the relative stabilities of different tautomers in the gas phase and in solution. researchgate.netnih.gov These calculations help to map the potential energy landscape, identifying the most stable tautomeric forms and the energy barriers for their interconversion. mdpi.com

Identification of Stable Tautomeric Forms in Different Phases

The predominant tautomeric form of dithiouracil can vary depending on the phase (gas, solution, or solid-state) and the solvent. numberanalytics.com

Gas Phase: In the gas phase, theoretical calculations have shown that the dithione tautomer of 2,4-dithiouracil is the most stable form. preprints.org Mass spectrometry studies have also been used to investigate tautomeric equilibria in the gas phase, with the fragmentation patterns providing clues about the predominant tautomeric forms. researchgate.netunlp.edu.ar

Solution: In solution, the equilibrium can be influenced by the polarity of the solvent. numberanalytics.com For 2-thiouracil, theoretical and experimental studies suggest that the oxo-thione form is the energetically preferred tautomer in solution. mdpi.com However, it has also been proposed that an equilibrium mixture of oxo-thione and oxo-thiol forms exists. researchgate.net For 2,4-dithiouracil, studies on its metal complexes suggest the presence of various tautomeric forms in solution, which can participate as ligands. mdpi.compreprints.org

Solid State: In the solid state, infrared (IR) spectroscopy of matrix-isolated thiouracils, including 2,4-dithiouracil, has shown that they exist exclusively in the dithione tautomeric form. researchgate.net X-ray crystallography also provides definitive information about the tautomeric form present in the crystalline state. nih.gov

Interactive Table: Relative Energies of Dithiouracil Tautomers

The following table presents hypothetical relative energies for different tautomers of 2,4-dithiouracil in the gas phase, as would be calculated by quantum chemical methods.

| Tautomer | Relative Energy (kcal/mol) |

| Dithione | 0.00 |

| Thiol-thione | 5.8 |

| Dithiol | 12.3 |

Note: These values are illustrative and intended to demonstrate the concept of relative tautomeric stability.

Electronic Structure Perturbations Induced by Tautomerism

Tautomerism leads to significant changes in the electronic structure of the dithiouracil molecule. The shift of a proton and the relocation of double bonds alter the distribution of electron density, which in turn affects various molecular properties.

The electronic factors influencing tautomerism include the presence of heteroatoms (nitrogen and sulfur), conjugated systems, and the electronic nature of any substituents. numberanalytics.com These factors can modulate the energy landscape, favoring one tautomer over another. numberanalytics.com

The substitution of oxygen with sulfur to form thiouracils already induces a significant change in the potential energy landscape. mdpi.com This is reflected in the shift of the absorption spectrum to longer wavelengths (from UVC to UVA). mdpi.com Tautomerization further perturbs this electronic structure. For instance, the conversion from a thione to a thiol form involves the change of a C=S double bond to a C-S single bond and the formation of an S-H bond, which alters the hybridization and bonding characteristics of the atoms involved.

These electronic perturbations have a direct impact on the molecule's reactivity and its interactions with other molecules. For example, the hydrogen bonding capabilities of dithiouracil are dependent on the tautomeric form, as the positions of hydrogen bond donors (N-H, S-H) and acceptors (C=S, N) change. researchgate.net This is particularly relevant in the context of base pairing in nucleic acids and interactions with proteins.

Conformational Analysis of Dithiouracil and its Analogs

The three-dimensional structure and flexibility of dithiouracil and its derivatives are crucial for their biological function. Conformational analysis investigates the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds.

For dihydrouracil derivatives, including dihydro-2-thiouracils, NMR studies and X-ray analysis have provided evidence for a distorted half-chair conformation of the six-membered ring. clockss.org In this conformation, the part of the ring containing the amide groups is approximately planar, while the C5 and C6 atoms are out of the plane. clockss.org

Structural Dynamics in Modified Nucleosides and Duplexes

When incorporated into nucleosides and nucleic acid duplexes, dithiouracil and its analogs can significantly influence the local and global structure and dynamics.

The introduction of a 2-thiouracil moiety into an RNA duplex has been shown to increase the thermodynamic stability of the duplex. researchgate.netoup.com This stabilization is attributed to the 2-thio group favoring a C3'-endo sugar pucker, which preorganizes the single-stranded RNA for hybridization and improves base stacking within the A-form helical structure of the duplex. oup.comnih.govnih.gov In contrast, the incorporation of 4-thiouridine (B1664626) has a destabilizing effect on RNA duplexes. researchgate.net

The substitution of a 2-oxygen with sulfur in thymidine (B127349) to form 2-thiothymidine (B559671) also leads to a more stable and motionally restricted C3'-endo conformation. researchgate.net When incorporated into a DNA duplex, 2-thiothymidine derivatives can cause notable changes in base-pair parameters and improve stacking interactions in the vicinity of the modification. nih.gov

Furthermore, the desulfuration of 2-thiouracil to a 4-pyrimidinone derivative under oxidative stress leads to a significant conformational change. nih.govoup.com The sugar ring in the desulfured product predominantly adopts a C2'-endo conformation, which is typical for B-type DNA, in contrast to the C3'-endo preference of 2-thiouridine. oup.com This conformational switch alters the base-pairing preferences, with the desulfured nucleoside favoring pairing with guanine (B1146940) over adenine (B156593). nih.gov

Computational Chemistry and Theoretical Modeling of Dithiouracil Systems

Quantum Chemical Investigations

Quantum chemical investigations have become indispensable tools for elucidating the intricate molecular properties and behaviors of dithiouracil (B10097) and its derivatives. These computational methods provide insights that are often difficult to obtain through experimental means alone. Studies have employed quantum chemical calculations to explore various aspects of 2,4-dithiouracil, including its tautomeric forms, complexation with metal ions, and potential for spontaneous mutations when incorporated into nucleic acids. mdpi.com The replacement of oxygen with sulfur atoms in the uracil (B121893) structure is known to significantly alter its biological and chemical properties, a phenomenon that has been extensively explored using theoretical models. mdpi.comresearchgate.net

Density Functional Theory (DFT) has emerged as a prominent and widely used method for the theoretical study of thiouracil compounds, including 2,4-dithiouracil. mdpi.comnih.gov Its balance of computational cost and accuracy makes it suitable for analyzing the molecular structures, hydration effects, and potential biological interactions of these molecules. nih.gov DFT calculations have been instrumental in understanding the structural and electronic differences between uracil and its thio-substituted counterparts like 2,4-dithiouracil. nih.govresearchgate.net Researchers have utilized various DFT functionals, such as B3LYP, to investigate the inhibitive effects of dithiouracil on metal surfaces and to analyze its molecular properties in different environments. nih.govresearchgate.net

The electronic structure of dithiouracil is a key determinant of its reactivity and has been a central focus of DFT studies. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. For instance, studies on the corrosion inhibition properties of substituted uracils found that 2,4-dithiouracil (DTUr) possesses the highest HOMO energy among the investigated inhibitors, indicating a greater tendency to donate electrons to the metal surface. researchgate.net This high HOMO energy, primarily localized on the sulfur atoms, is correlated with its superior inhibition efficiency. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is another important parameter that relates to the molecule's stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. Calculations have shown that the substitution of oxygen with sulfur atoms in the uracil ring affects these frontier orbital energies. researchgate.net The LUMO density distribution indicates the likely sites for nucleophilic attack. In the context of dithiouracil, understanding the electronic distribution is crucial for predicting its interaction with biological targets and its photochemical behavior. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Dithiouracil and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Dithiouracil (DTUr) | -8.967 | -1.521 | 7.446 |

| Thiouracil (TUr) | -9.322 | -1.314 | 8.008 |

| Uracil (Ur) | -9.898 | -0.898 | 9.000 |

Data sourced from DFT B3LYP/6-31G calculations. researchgate.net

Theoretical prediction of vibrational spectra using DFT methods is a powerful tool for interpreting experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. dergipark.org.tricm.edu.pl By calculating the harmonic and anharmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. For 2,4-dithiouracil, theoretical simulations have been used to analyze the N–H stretching bands, taking into account factors like anharmonic coupling and Fermi resonance. icm.edu.pl These calculations help in understanding the effects of intermolecular interactions, such as hydrogen bonding in dimers, on the vibrational modes. icm.edu.pl A good agreement between the calculated and experimental spectra validates the accuracy of the computed molecular geometry and force field. dergipark.org.tricm.edu.pl For example, DFT calculations have been used to compare the vibrational spectra of uracil and 2-thiouracil (B1096), highlighting the spectroscopic differences arising from the thio-substitution. researchgate.net

Dithiouracil can exist in several tautomeric forms, and determining the most stable tautomer is crucial for understanding its chemical and biological activity. DFT calculations have been employed to investigate the relative energies and stabilities of these different forms. mdpi.com For 2,4-dithiouracil, quantum chemical calculations have explored six possible tautomers, concluding that the dithione form is the most stable. mdpi.comresearchgate.net The energy difference to the next most stable tautomer, the dithiol form, was calculated to be only 28 kJ/mol, suggesting that other tautomers might be present in equilibrium under certain conditions. mdpi.comresearchgate.net The relative stability of tautomers can be influenced by the environment, such as the solvent. dergipark.org.tr The ability of dithiouracil to adopt different tautomeric forms is thought to be related to the increased probability of spontaneous mutations when it is incorporated into nucleic acids. mdpi.com

Table 2: Relative Energies of 2,4-Dithiouracil Tautomers

| Tautomer | Relative Energy (kJ/mol) |

|---|---|

| Dithione | 0 |

| Dithiol 2 | 28 |

Data from quantum chemical calculations. mdpi.comresearchgate.net

The substitution of oxygen with sulfur in uracil affects its hydrogen bonding capabilities and, consequently, its base-pairing interactions in DNA and RNA. DFT has been used to study the intermolecular interaction energies of dithiouracil systems. For example, studies on DNA:RNA hybrid microhelices containing 2,4-dithiouridine (B23725) have shown that the Watson-Crick base pair formed is weaker than with unsubstituted uridine. nih.gov This weakening of the base pair interaction can lead to deformations in the helical structure. nih.gov DFT calculations have also been used to investigate the formation of hydrogen-bonded dimers of related molecules like 2-thiouracil, revealing various stable configurations and their interaction energies. biointerfaceresearch.com The analysis of these interactions is vital for understanding the structural consequences of incorporating dithiouracil into biological macromolecules. nih.gov

For a more accurate description of electronic states, especially excited states and situations with significant electron correlation, more sophisticated methods like ab initio and multireference configuration interaction (MRCI) are employed. researchgate.netbarbatti.orgtaylorandfrancis.com While computationally more demanding than DFT, these methods provide a higher level of theory necessary for studying photochemical pathways and complex electronic phenomena. researchgate.netnsf.gov

Ab initio studies on related thiouracils, such as 2-thiouracil and 4-thiouracil (B160184), have been performed to determine the relative stabilities of their tautomers with high accuracy. acs.org These calculations often involve geometry optimization at the Self-Consistent Field (SCF) level, followed by single-point energy calculations that include electron correlation effects, for example, through Møller-Plesset perturbation theory (MP2) or coupled-cluster methods. acs.orgmdpi.com

Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by MRCI or CASPT2, are essential for studying excited-state dynamics, conical intersections, and intersystem crossings, which are characteristic of the photophysics of thiouracils. researchgate.netbarbatti.orguci.edu For instance, ground- and excited-state UV photoelectron spectra of 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil have been simulated using MRCI calculations to interpret experimental data. researchgate.net These advanced computational techniques allow for the investigation of the relaxation pathways of photoexcited thiobases, providing detailed insights into their photostability and photochemical reactivity. researchgate.netrsc.org The application of these methods to 2,4-dithiouracil helps to elucidate the effects of double thionation on its photodynamics. researchgate.net

Tautomeric Energy Calculations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to model the time-dependent behavior of dithiouracil systems, offering a molecular movie of their dynamic processes. These simulations provide detailed insights into fragmentation patterns of ionized species and the complex photophysics governed by excited states.

The fragmentation of thiouracil cations following ionization is a key area of investigation. MD simulations, particularly at the semiempirical level, have been used to study the dissociative photoionization of thiouracil isomers. chemrxiv.org These simulations reveal that the fragmentation pathways are highly dependent on the specific isomer. For instance, in a study comparing 2-thiouracil (2-TU) and 4-thiouracil (4-TU), MD simulations showed that the primary fragments differ significantly between the two. chemrxiv.org The major fragment for 2-TU was identified as having a mass-to-charge ratio (amu) of 69 (C₃NH₃O⁺), while for 4-TU, the dominant fragment was observed at 85 amu (C₃NH₃S⁺). chemrxiv.org

Experimental studies using vacuum ultraviolet (VUV) radiation combined with theoretical simulations suggest that fragmentation of 2-thiouracil can occur through dynamics in the excited cationic state. mdpi.com Upon ionization, particularly with photon energies above 11 eV, various fragment ions are produced. mdpi.com The fragmentation of the pyrimidine (B1678525) ring is a common feature, with observed fragments such as C₂H₂O⁺ (42 amu). mdpi.com The loss of the sulfur atom can also occur, leading to fragments like C₄N₂H₄O⁺ (96 amu) and C₄N₂H₃O⁺ (95 amu). mdpi.com MD simulations have also been instrumental in modeling the fragmentation pathways of other sulfur-containing biomolecules, such as the amino acid cystine, where simulations can deduce the sequence of bond-breaking events following core-electron excitation. diva-portal.org

| Isomer | Major Fragment Mass (amu) | Proposed Fragment Identity | Source |

|---|---|---|---|

| 2-Thiouracil (2-TU) | 69 | C₃NH₃O⁺ | chemrxiv.org |

| 4-Thiouracil (4-TU) | 85 | C₃NH₃S⁺ | chemrxiv.org |

The photostability and photoinduced reactivity of dithiouracil are governed by the dynamics of its electronic excited states. Nonadiabatic dynamics simulations, which account for transitions between different potential energy surfaces, are crucial for understanding these processes. nih.govnih.gov For thiouracils, absorption of UV light populates a bright S₂ (ππ) excited state. nih.govresearchgate.net Subsequent ultrafast internal conversion to the S₁ (nπ) state occurs, often on a femtosecond timescale. nih.gov

From the S₁ state, a highly efficient intersystem crossing (ISC) to the triplet manifold (T₁ and T₂) takes place. nih.govresearchgate.net This process is significantly faster in thiouracils compared to their canonical nucleobase counterparts, with near-unity triplet yields observed for molecules like 2-thiouracil. researchgate.net Nonadiabatic dynamics simulations at the MS-CASPT2 level have shown that for 2-thiouracil, the decay from S₂ to S₁ has a time constant of about 59 fs, while the subsequent ISC to the triplet states occurs with a time constant of approximately 400 fs, resulting in a triplet yield over 80%. nih.gov Both direct S₁ → T₁ and indirect S₁ → T₂ → T₁ pathways contribute to this efficient ISC. nih.gov These computational findings are in good agreement with time-resolved experimental studies. nih.govmdpi.com The inclusion of explicit solvent models in simulations can further refine the understanding of these dynamics by accounting for the solvent's effect on the energy gaps between the involved electronic states. rsc.org

Fragmentation Dynamics of Ionized Species

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a theoretical framework that analyzes the topology of the electron density to define chemical bonds and intermolecular interactions. wikipedia.org This method provides a quantitative description of bonding characteristics based on properties at the bond critical points (BCPs).

AIM analysis has been applied to dithiouracil and its analogs to characterize both strong covalent bonds and weaker non-covalent interactions, which are crucial for molecular recognition and crystal packing. gla.ac.uknih.gov In a study of a 2-thiouracil polymorph, QTAIM was used to quantify the strength of various hydrogen bonds, including N-H···O and N-H···S interactions, as well as weaker C-H···O and C-H···S contacts. gla.ac.uknih.gov The analysis revealed that the interaction energies for the primary hydrogen bonds were in the range of 4.9–10.2 kJ mol⁻¹. nih.gov

Furthermore, AIM can identify and characterize even weaker interactions, such as S···S contacts and π-stacking interactions, which play a role in the stability of the crystal lattice. gla.ac.uknih.gov The topological features of the electron density, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, help to distinguish between shared-shell (covalent) and closed-shell (like hydrogen bonds and van der Waals) interactions. gla.ac.uk This quantitative approach is vital for understanding the forces that govern the three-dimensional structures of dithiouracil in biological environments and solid-state materials. gla.ac.ukbiointerfaceresearch.com

| Interaction Type | Energy Range (kJ mol⁻¹) | Source |

|---|---|---|

| N-H···O / N-H···S Hydrogen Bonds | 4.9 - 10.2 | nih.gov |

| Stacking Interactions | 3.1 - 5.5 | nih.gov |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to study the interactions of dithiouracil and its derivatives with biologically relevant proteins, providing insights into their mechanism of action.

Docking studies have successfully characterized the binding of 2,4-dithiouracil (2,4-DTU) within the active sites of various target proteins. nih.govnih.gov These simulations identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of 2,4-DTU has been performed against proteins like thyroid peroxidase, a key enzyme in thyroid hormone synthesis. mdpi.com The results highlight the specific amino acid residues involved in binding and the geometry of the interaction. nih.gov

In studies of other thiouracil derivatives, docking simulations have been used to explain their biological activity. For instance, the binding of novel 2-thiouracil sulfonamide derivatives to the active site of c-kit protein tyrosine kinase was modeled to understand their anticancer activity. pharmacophorejournal.com Similarly, the interaction of derivatives with the 15-lipoxygenase (15-LOX) active site was characterized to explain their antioxidant properties. mdpi.comnih.gov These studies typically show the ligand forming multiple hydrogen bonds with key residues in the active site pocket, such as lysine, glycine, or aspartic acid, which anchors it in a favorable orientation for activity. mdpi.commdpi.com

The analysis of electrostatic potentials over the molecular surface of thiouracils can emphasize preferable binding sites, which is crucial for drug-receptor recognition. gla.ac.uk These computational approaches allow for the prediction of how modifications to the dithiouracil scaffold will affect its interaction profile. By understanding the forces that govern molecular recognition—hydrogen bonding, electrostatic interactions, and hydrophobic effects—researchers can rationally design new dithiouracil derivatives with enhanced specificity and affinity for their biological targets. researchgate.net

| Compound/Derivative | Target Protein | Key Findings | Source |

|---|---|---|---|

| 2,4-Dithiouracil | Various (e.g., Thyroid Peroxidase) | Characterization of hydrogen bonding in the active site. | nih.govmdpi.com |

| 2-Thiouracil-5-sulfonamides | 15-Lipoxygenase (15-LOX) | Proper binding at the active site pocket explains antioxidant activity. | mdpi.com |

| 2-Thiouracil Sulfonamides | c-kit Protein Tyrosine Kinase | Docked compounds exhibited proper fitting in the active site. | pharmacophorejournal.com |

| 2-Thiouracil-5-Sulfonamides | Cyclin-dependent kinase-2 (CDK2) | Binding modes within the ATP binding site were identified. | mdpi.com |

Active Site Binding Characterization

: Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciepub.com For dithiouracil and its derivatives, QSAR modeling serves as a powerful tool to elucidate the physicochemical properties driving their therapeutic actions, thereby guiding the synthesis of new, more potent analogues. sciepub.comsciepub.com These studies translate molecular structure into numerical descriptors and use statistical methods to build models that predict the activity of untested compounds. annamalaiuniversity.ac.in

Derivation and Validation of QSAR Models

The development of a robust QSAR model is a systematic process that begins with a dataset of dithiouracil derivatives with known biological activities. sciepub.commdpi.com The process involves calculating a wide range of molecular descriptors that quantify various aspects of the chemical structure. mdpi.com Statistical techniques are then employed to generate a mathematical equation that best correlates these descriptors with the observed activity. mdpi.com

A crucial step in this process is rigorous validation to ensure the model's reliability, reproducibility, and predictive power. sciepub.comderpharmachemica.com Validation is typically performed through internal and external methods. chalcogen.romitwpu.edu.in

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and stability of the model. derpharmachemica.com In a study on 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives with central nervous system (CNS) depressant activity, a model was developed with a cross-validated squared correlation coefficient (q²) of 0.8120, indicating good internal predictivity. chalcogen.roresearchgate.net

External Validation: The model's true predictive capability is tested using an external set of compounds that were not included in the model's training. d-nb.info The predictive ability is often measured by the predicted squared correlation coefficient (pred_r²). For the aforementioned CNS depressant model, an external predictive ability (pred_r²) of 0.6692 was achieved, confirming its utility for predicting the activity of new compounds. chalcogen.romitwpu.edu.in

The quality and acceptability of a QSAR model are judged by several statistical parameters. sciepub.comresearchgate.net A reliable model will have a high correlation coefficient (R²), a low standard error of estimation (SEE), and a significant Fischer's F-test value, alongside strong validation metrics. nih.gov For instance, a QSAR model for the antibacterial activity of 5-cyano thiouracil derivatives was established and validated, ensuring that the relationship between the descriptors and the activity was not due to chance. sciepub.comresearchgate.net

Table 1: Statistical Parameters of a QSAR Model for 2-Thiouracil Derivatives as CNS Depressants

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.9014 | Represents the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated r²) | 0.8120 | An indicator of the model's internal predictive ability, obtained through leave-one-out cross-validation. |

| pred_r² (External validation r²) | 0.6692 | Measures the predictive power of the model on an external test set of compounds. |

| F-test | High | Indicates the statistical significance of the regression model. |

Data derived from studies on 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives. chalcogen.romitwpu.edu.inresearchgate.net

Identification of Key Molecular Descriptors (e.g., Lipophilicity, Electrophilicity Index, Dipole Moment)

A primary outcome of QSAR studies is the identification of molecular descriptors that are critical for the biological activity of dithiouracil derivatives. sciepub.com These descriptors provide insight into the mechanism of action and the nature of the interaction between the drug and its biological target. chalcogen.ro Descriptors can be broadly categorized as electronic, steric, and physicochemical. mdpi.com

In a QSAR study on 5-cyano thiouracil derivatives targeting the bacterial SecA protein, several key descriptors were identified: sciepub.comresearchgate.net

Lipophilicity (logP): This descriptor is crucial for a molecule's ability to cross biological membranes. The study revealed its importance in the antibacterial activity of the thiouracil compounds. sciepub.com

Electrophilicity Index (ω): This quantum chemical descriptor measures a molecule's capacity to accept electrons and is involved in electron transfer processes, which can be vital for receptor binding. sciepub.comresearchgate.net

Dipole Moment (μD): Reflecting the polarity and charge distribution within a molecule, the dipole moment influences intermolecular interactions, such as those between the dithiouracil derivative and its target protein. sciepub.comchalcogen.ro This descriptor was found to have the greatest contribution to the antibacterial activity in the studied series. sciepub.comsciepub.com

Similarly, a study on 2-thiouracil derivatives as CNS depressants identified other important descriptors: chalcogen.romitwpu.edu.in

van der Waals Surface Area (vdWSurfaceArea): This descriptor relates to the size and shape of the molecule, which are fundamental for steric fit within a receptor binding site.

Y-component of the Dipole Moment (YcompDipole): This specifies the directionality of the polar interactions, suggesting a specific orientation is required for optimal activity.

Table 2: Key Molecular Descriptors in Dithiouracil QSAR Studies

| Descriptor | Type | Significance in Dithiouracil Activity | Reference |

|---|---|---|---|

| Lipophilicity (logP) | Physicochemical | Influences drug transport and membrane permeability. | sciepub.comresearchgate.net |

| Electrophilicity Index (ω) | Electronic | Evaluates the ability to accept electrons, crucial for interactions. | sciepub.comresearchgate.net |

| Dipole Moment (μD) | Electronic | Governs the strength and nature of intermolecular forces. | sciepub.comchalcogen.roresearchgate.net |

| van der Waals Surface Area | Steric | Determines the steric fit of the molecule in the binding pocket. | chalcogen.romitwpu.edu.in |

Predictive Modeling for Rational Compound Design

The ultimate goal of developing a QSAR model is to use it as a predictive tool for the rational design of new, more effective compounds. sciepub.comnih.gov A validated QSAR model provides a clear, quantitative roadmap, indicating which structural modifications are likely to enhance biological activity. researchgate.net

For example, the QSAR model for antibacterial 5-cyano thiouracil derivatives, which identified lipophilicity, electrophilicity, and dipole moment as key factors, can guide the synthesis of novel analogues. sciepub.com The model suggests that to achieve optimal activity, new compounds should be designed with specific functional groups, such as nitrosyl or nitro groups, that modulate these electronic and physicochemical properties in a favorable direction. researchgate.netsciepub.com

This predictive capability significantly streamlines the drug discovery process. mdpi.com Instead of relying on expensive and time-consuming trial-and-error synthesis, medicinal chemists can computationally screen virtual libraries of dithiouracil derivatives. mdpi.com The QSAR model can quickly predict the activity of these virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates, saving considerable resources. sciepub.com The process also involves defining the model's applicability domain (AD), which ensures that predictions are made with confidence and avoids hazardous extrapolations for structures that are too different from the training set. sciepub.comsciepub.com

Advanced Statistical Methodologies (e.g., Principal Component Analysis, Partial Least Squares Regression)

The development of predictive QSAR models relies on a variety of statistical methods to handle the complexity and high dimensionality of the data. scribd.com While Multiple Linear Regression (MLR) is a common technique, more advanced methodologies are often required. annamalaiuniversity.ac.in

Principal Component Analysis (PCA): PCA is frequently used as a preliminary step in QSAR analysis. mdpi.com It is a data reduction technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. This helps in visualizing the data, identifying patterns, and selecting the most relevant descriptors for building the regression model. mdpi.com

Partial Least Squares (PLS) Regression: PLS is particularly effective when the number of descriptors is large or when there is multicollinearity among them. scribd.comslideshare.net This method combines features of PCA and MLR to model the relationship between the descriptors and the biological activity. chalcogen.ro In a QSAR study of 2-thiouracil derivatives for CNS depressant activity, PLS analysis coupled with a stepwise variable selection method was successfully used to derive and validate the predictive model. chalcogen.romitwpu.edu.inresearchgate.net

Other advanced methods like Artificial Neural Networks (ANN) can also be employed to capture complex, non-linear relationships between structure and activity, potentially leading to even more accurate predictive models.

Photophysical and Photochemical Dynamics of Dithiouracil

Excited-State Deactivation Pathways

Upon absorption of UV light, 2,4-dithiouracil (2,4-DTU) undergoes a series of rapid, non-radiative deactivation processes. These pathways are dominated by intersystem crossing, leading to a near-unity quantum yield for triplet state formation. rsc.org

Internal Conversion Mechanisms

Following photoexcitation, dithiouracil (B10097), similar to its singly-thionated counterpart 2-thiouracil (B1096) (2-TU), is initially promoted to a bright singlet excited state, S2(ππ). From this state, it undergoes ultrafast internal conversion (IC) to the lower-lying S1(nπ) state. nih.govresearchgate.net This process is remarkably rapid, occurring on a femtosecond timescale. nih.gov In 2-thiouracil, this S2 → S1 conversion is completed within approximately 200 femtoseconds. nih.gov Theoretical studies on 2-thiouracil suggest that this internal conversion involves a transition from a planar S2 state to a pyramidalized S1 state, where the sulfur atom is displaced out of the ring plane. acs.org This initial IC step is crucial as the S1 state serves as the primary gateway for the subsequent population of the triplet manifold. researchgate.net While direct internal conversion from the excited singlet states back to the ground state is a major deactivation pathway for canonical nucleobases, it is a minimal process in thiouracils. nih.govacs.org

Intersystem Crossing Pathways and Triplet State Population

The defining characteristic of dithiouracil's photodynamics is its highly efficient intersystem crossing (ISC) from the singlet manifold to the triplet manifold. rsc.orgrsc.org This process is significantly enhanced by the "heavy-atom effect" of the sulfur substitutions. nih.gov In thionated uracils, ISC to the triplet state is an ultrafast and highly efficient process with a quantum yield approaching unity. rsc.orgrsc.org For 2,4-DTU, ISC dominates the photophysics, although the presence of multiple low-lying excited states leads to a complex deactivation mechanism involving competing internal conversion and intersystem crossing pathways. rsc.orgrsc.org

Studies on the related 2-thiouracil show that after the initial internal conversion to the S1 state, intersystem crossing occurs with a time constant of about 400 femtoseconds, leading to a triplet yield exceeding 80%. nih.govresearchgate.netacs.org Several ISC routes have been identified in 2-thiouracil, including S1 → T1, S1 → T2, and S2 → T2. nih.govacs.org The S1 → T2 pathway is considered the main route, accounting for approximately 40% of the ISC events. nih.govacs.org The populated triplet states, primarily the lowest triplet state T1(ππ*), are relatively long-lived. researchgate.net However, the lifetime of this triplet state is highly dependent on the position of the sulfur atom(s). rsc.orgrsc.org For instance, in 2-thiouracil, the T1 state decays back to the ground state within a few hundred picoseconds, whereas in 4-thiouracil (B160184), the population remains trapped in the lowest triplet state for a longer duration. rsc.orgrsc.org

Time-Resolved Spectroscopic Probes

The intricate and rapid photophysical and photochemical dynamics of dithiouracil have been elucidated through various time-resolved spectroscopic techniques. These methods provide real-time observation of the electronic and structural changes that occur following photoexcitation.

Time-Resolved Photoelectron Spectroscopy (TRPES)

TRPES has been a pivotal technique for studying the excited-state dynamics of dithiouracil and related thiobases in the gas phase. rsc.orgrsc.orgmdpi.com This method involves a pump pulse to excite the molecule, followed by a time-delayed probe pulse to ionize it. By analyzing the kinetic energy of the ejected photoelectrons at different delay times, the evolution of the excited state population can be tracked. mdpi.comepj-conferences.org